Cas no 13220-17-2 (1-Methyl-3-pyrrolidinyl Benzoate)

1-メチル-3-ピロリジニル安息香酸塩は、有機合成や医薬品中間体として重要な化合物です。ピロリジン環とベンゾエート基の組み合わせにより、優れた溶解性と安定性を示します。この化合物は、特にアルカロイド類や薬理活性物質の合成において有用なビルディングブロックとして機能します。分子内の窒素原子が求核性を示すため、さまざまな官能基変換反応に適しています。さらに、結晶性が良好なため精製が容易で、高純度品の調製が可能です。医薬品開発分野では、構造修飾の柔軟性が高く、生物学的活性の最適化に寄与します。

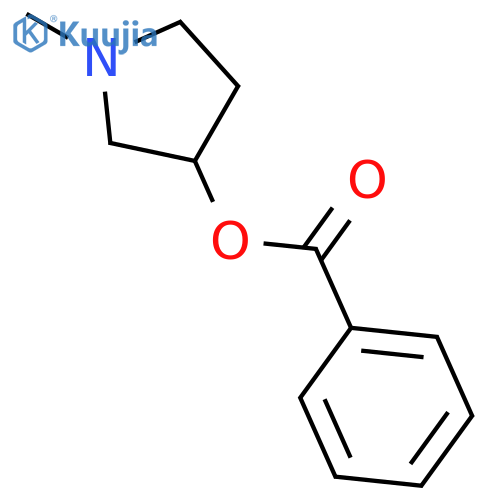

13220-17-2 structure

商品名:1-Methyl-3-pyrrolidinyl Benzoate

CAS番号:13220-17-2

MF:C12H15NO2

メガワット:205.253003358841

MDL:MFCD18431453

CID:2083890

1-Methyl-3-pyrrolidinyl Benzoate 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-3-pyrrolidinyl Benzoate

- 3-benzoyloxy-1-methyl-pyrrolidine

- 1-Methyl-3-pyrrolidinylBenzoate

- (1-methylpyrrolidin-3-yl) benzoate

- 5144AJ

- TRA0020748

- SY029348

- AB0072606

-

- MDL: MFCD18431453

- インチ: 1S/C12H15NO2/c1-13-8-7-11(9-13)15-12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

- InChIKey: CRGMQKXGMWUBIG-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 224

- トポロジー分子極性表面積: 29.5

1-Methyl-3-pyrrolidinyl Benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M221893-50mg |

1-Methyl-3-Pyrrolidinyl Benzoate |

13220-17-2 | 50mg |

$ 65.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97230-250mg |

3-benzoyloxy-1-methyl-pyrrolidine |

13220-17-2 | 250mg |

¥779.0 | 2021-09-08 | ||

| Chemenu | CM319253-5g |

1-methylpyrrolidin-3-yl benzoate |

13220-17-2 | 95% | 5g |

$401 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97230-1g |

3-benzoyloxy-1-methyl-pyrrolidine |

13220-17-2 | 1g |

¥1939.0 | 2021-09-08 | ||

| Alichem | A109004464-1g |

1-Methyl-3-pyrrolidinyl benzoate |

13220-17-2 | 95% | 1g |

$395.01 | 2022-04-03 | |

| abcr | AB452006-1 g |

1-Methyl-3-pyrrolidinyl benzoate; . |

13220-17-2 | 1g |

€294.50 | 2023-04-22 | ||

| Alichem | A109004464-250mg |

1-Methyl-3-pyrrolidinyl benzoate |

13220-17-2 | 95% | 250mg |

$168.00 | 2022-04-03 | |

| abcr | AB452006-250mg |

1-Methyl-3-pyrrolidinyl benzoate; . |

13220-17-2 | 250mg |

€163.40 | 2025-03-19 | ||

| Aaron | AR00111Y-250mg |

3-Pyrrolidinol, 1-methyl-, 3-benzoate |

13220-17-2 | 95% | 250mg |

$75.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM958-250mg |

1-methylpyrrolidin-3-yl benzoate |

13220-17-2 | 95% | 250mg |

¥515.0 | 2024-04-25 |

1-Methyl-3-pyrrolidinyl Benzoate 関連文献

-

2. Water

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

13220-17-2 (1-Methyl-3-pyrrolidinyl Benzoate) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13220-17-2)1-Methyl-3-pyrrolidinyl Benzoate

清らかである:99%

はかる:1g

価格 ($):187.0